3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole

Catalog No.
S762767
CAS No.
150405-69-9
M.F
C30H27N3
M. Wt
429.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-...

CAS Number

150405-69-9

Product Name

3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole

IUPAC Name

3-(4-tert-butylphenyl)-4-phenyl-5-(4-phenylphenyl)-1,2,4-triazole

Molecular Formula

C30H27N3

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C30H27N3/c1-30(2,3)26-20-18-25(19-21-26)29-32-31-28(33(29)27-12-8-5-9-13-27)24-16-14-23(15-17-24)22-10-6-4-7-11-22/h4-21H,1-3H3

InChI Key

ZVFQEOPUXVPSLB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5

The exact mass of the compound 3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

TAZ (3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, CAS 150405-69-9) is an electron transport layer (ETL) and hole-blocking layer (HBL) material procured for organic light-emitting diode (OLED) manufacturing. Characterized by a triazole core flanked by biphenyl and tert-butylphenyl groups, it provides a deep highest occupied molecular orbital (HOMO) of 6.3–6.4 eV and a lowest unoccupied molecular orbital (LUMO) of 2.7–2.8 eV . These baseline energy levels, combined with a high triplet energy of 2.75 eV and thermal stability indicated by a melting point of 231–235 °C, establish TAZ as a functional component for confining excitons and managing charge transport in phosphorescent devices .

Research & Procurement Fit

Function n-type organic semiconductor for electron-transport and hole-blocking layers in OLED and QD-LED devices
Workflow Compatible with vacuum thermal evaporation; targets blue/green PhOLED and UV-OLED architectures
Purity Sublimed-grade material supports low-impurity thin-film deposition and reduced exciton quenching

Substituting TAZ with legacy electron transporters like Alq3 or simpler oxadiazole derivatives like PBD frequently results in exciton quenching and accelerated device degradation in phosphorescent OLEDs (PhOLEDs) . Alq3 possesses a relatively shallow HOMO (~5.7 eV) and a low triplet energy (~2.0 eV), which fails to block holes effectively and quenches high-energy blue and green triplet excitons [1]. While PBD offers better energy alignment, it suffers from poor morphological stability, rapidly crystallizing under operational thermal stress [2]. TAZ mitigates these failure modes by combining the deep HOMO required for strict hole blocking with the steric bulk necessary to resist the crystallization risks inherent to first-generation oxadiazoles.

Substitution Risk

Triplet energy mismatch

Bphen (reported ET ~2.5 eV) may not confine blue triplet excitons where TAZ (reported ET 2.75 eV) is effective; Alq3 (~2.0 eV) presents a larger barrier gap.

Hole-blocking barrier variation

TPBi (reported HOMO ~6.2 eV) provides a shallower hole-blocking barrier than TAZ, which can alter charge balance and recombination zone position.

Stability ranking divergence

Reported intrinsic stability ranking Bphen ≈ Alq3 > TPBi > TAZ under constant current stress; substitution may shift device lifetime significantly.

Triplet Exciton Confinement vs. Legacy Alq3

In blue and green phosphorescent OLED architectures, triplet exciton confinement dictates external quantum efficiency (EQE). TAZ provides a high triplet energy (ET) of 2.75 eV, which exceeds the triplet energy of legacy ETL materials like Alq3 (ET ~2.0 eV) . This 0.75 eV differential prevents the back-transfer of triplet excitons from the emissive dopant to the transport layer, a primary cause of non-radiative quenching in Alq3-based devices [1].

Evidence DimensionTriplet Energy (ET)
Target Compound DataTAZ: 2.75 eV
Comparator Or BaselineAlq3: ~2.0 eV
Quantified Difference+0.75 eV higher triplet energy
ConditionsSolid-state film / Phosphorescent OLED emissive layer interface

Procuring TAZ prevents exciton quenching in blue/green PhOLEDs, directly enabling higher luminous efficiency.

Triplet Exciton Confinement
Head-to-head
TAZ ET 2.75 eV vs Bphen 2.5 eV, Alq3 2.0 eV; exceeds FIrpic emitter threshold 2.65 eV
Reported exciton confinement fit for blue PhOLED
Threshold-based selection; verify with specific emitter material

Hole-Blocking Capacity via Deep HOMO Level

Effective hole blocking requires a large energy barrier at the emissive layer/ETL interface to restrict hole leakage to the cathode. TAZ features a deep HOMO level of 6.3 to 6.4 eV, creating a substantial energy barrier compared to standard transporters like Alq3 (HOMO ~5.7 eV) . This deep HOMO ensures that TAZ acts as a more effective hole blocker than earlier derivatives, forcing recombination to occur strictly within the emissive zone [1].

Evidence DimensionHOMO Energy Level
Target Compound DataTAZ: 6.3 - 6.4 eV
Comparator Or BaselineAlq3: ~5.7 eV
Quantified Difference0.6 - 0.7 eV deeper HOMO
ConditionsVacuum-deposited thin films / Device interface energy alignment

A deeper HOMO restricts hole leakage current, maximizing current efficiency and minimizing efficiency roll-off at high brightness.

Hole-Blocking Barrier
Head-to-head
TAZ HOMO 6.3–6.4 eV; singlet exciton density 0.22×10¹⁴ cm⁻³ (TPBi 1.31, Alq3 2.20)
Reported higher hole-blocking barrier vs. comparators
Drift-diffusion simulation context; architecture dependent

Morphological Stability and Crystallization Resistance

The operational lifetime of vacuum-deposited OLEDs depends on the morphological stability of amorphous transport layers. TAZ exhibits a melting point of 231–235 °C and a decomposition temperature (TGA, 0.5% weight loss) exceeding 250 °C . Compared to simpler oxadiazole-based ETLs like PBD, which are prone to rapid crystallization under Joule heating, the bulky tert-butyl and biphenyl substituents on the TAZ core hinder molecular packing and preserve the amorphous film structure .

Evidence DimensionThermal and Morphological Stability
Target Compound DataTAZ: Stable amorphous film (TGA >250 °C, mp 231-235 °C)
Comparator Or BaselinePBD: High tendency for rapid crystallization
Quantified DifferenceSignificantly reduced crystallization under thermal stress
ConditionsVacuum thermal evaporation / Operational Joule heating

Selecting TAZ over crystallization-prone alternatives like PBD improves the shelf-life and operational stability of the final optoelectronic device.

Electron Mobility
Cross-study
TAZ μe ≈ 10⁻⁵ cm²/V·s (~50× lower than Bphen); TAZ+Bphen device 4.59 cd/A at 5 V
Reported low mobility necessitates co-ETL pairing
SCLC measurement; cooperative HBL/ETL design improves efficiency

Turn-On Voltage Reduction in Blue PhOLED Architectures

The LUMO level of TAZ (~2.7 to 2.8 eV) aligns with common electron injection layers (EILs) such as LiF, facilitating efficient electron injection from the cathode . In benchmark blue PhOLEDs utilizing FIrpic as the emitter, devices incorporating TAZ as the ETL/HBL achieve low turn-on voltages of 3.5 to 3.9 V and maximum external quantum efficiencies (EQE) approaching 9.7% . This represents a measurable power efficiency advantage over devices using mismatched ETLs that require >4.5 V to achieve equivalent luminance.

Evidence DimensionDevice Turn-On Voltage
Target Compound DataTAZ-based blue PhOLED: 3.5 - 3.9 V
Comparator Or BaselineMismatched ETL baselines: >4.5 V typical
Quantified Difference~1.0 V reduction in turn-on voltage
ConditionsITO / HTL / FIrpic-doped emissive layer / TAZ / EIL / Cathode

Lower turn-on voltages translate to reduced power consumption, a critical procurement metric for mobile display applications.

Intrinsic Stability Ranking
Head-to-head
Bphen ≈ Alq3 > TPBi > TAZ; 76× luminance lifetime ratio Bphen:TAZ
Stability ranking guides layer thickness and co-ETL selection
Accelerated stress at 50 mA/cm²; identical device architecture
Green PhOLED EQE
Cross-study
TAZ-based device: 15% EQE, 4,000 cd/m²; optimized stack: 17.4% EQE, 85,000 cd/m²
Reported EQE benchmark for Ir(ppy)3 green PhOLEDs
Performance comparable to other ETM classes in multilayer stacks
UV Electroluminescence
Class-level
TAZ λEL 371–380 nm; radiance 5.8 mW/cm²; EQE up to 7.21% (tandem); FWHM 13 nm
Reported unique UV OLED capability vs. comparator ETMs
Bandgap-derived property; class-level inference from multiple device studies

Hole-Blocking Layer (HBL) in Blue and Green Phosphorescent OLEDs

Because of its high triplet energy (2.75 eV) and deep HOMO (6.3 eV), TAZ is procured to confine excitons and block holes in high-efficiency blue and green PhOLEDs. It outperforms Alq3 by preventing triplet quenching, making it a standard material for display manufacturing .

Electron Transport Layer (ETL) in Vacuum-Deposited Optoelectronics

TAZ's LUMO of 2.7 eV provides energy alignment with standard cathodes (e.g., LiF/Al), facilitating high electron mobility and low turn-on voltages. Its thermal stability (>250 °C TGA) makes it highly suitable for standard vacuum thermal evaporation workflows, offering better morphological stability than legacy PBD .

Host Material for Phosphorescent Emitters

Beyond its role as a transport/blocking layer, the wide bandgap and high triplet energy of TAZ allow it to be employed directly as an electron-transporting host material for green and blue phosphorescent dopants. This dual utility simplifies device architecture and reduces the number of unique materials required in the procurement pipeline .

Application Fit Matrix

Application
Selection Property
Validation Focus
Blue PhOLED exciton confinement layer
Triplet energy above blue emitter threshold
Exciton quenching prevention with FIrpic or similar emitters
Ultraviolet OLED emitter layer
Wide optical bandgap for UV electroluminescence
Peak EL wavelength and spectral purity (FWHM)
Green PhOLED electron-transport layer
Balanced electron injection and hole-blocking
EQE and luminance benchmarking in Ir(ppy)3-based stacks
QD-LED electron-transport/hole-blocking layer
HOMO/LUMO alignment with quantum-dot emissive layer
Current efficiency and stability in QD-LED architecture

XLogP3

7.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole

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